O-Geranylconiferyl alcohol
Overview
Description
O-Geranylconiferyl alcohol, also known as this compound, is a plant secondary metabolite. It contains a geranyl side chain and a coniferyl alcohol group. This compound is primarily found in the cell walls of certain woody plants . This compound is a versatile chemical building block used in various scientific and industrial applications.
Mechanism of Action
O-Geranylconiferyl alcohol, also known as Conifegrol, is a sesquiterpenoid isolated from the root of Ligularia duciformis . This compound has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties . It also has some antitumor activity, as it can inhibit the growth and spread of tumor cells .
Target of Action
Given its observed biological activities, it can be inferred that it likely interacts with cellular components involved in oxidative stress, inflammation, bacterial growth, and tumor progression .
Mode of Action
Its antioxidant, anti-inflammatory, and antibacterial activities suggest that it may interact with and modulate the function of enzymes or proteins involved in these processes . Its antitumor activity suggests that it may interfere with the signaling pathways that regulate cell proliferation and survival .
Biochemical Pathways
Given its biological activities, it is likely that it impacts pathways related to oxidative stress, inflammation, bacterial growth, and tumor progression .
Pharmacokinetics
It is known that the compound can be obtained from plant material through extraction with appropriate solvents, followed by purification .
Result of Action
This compound exhibits antioxidant, anti-inflammatory, and antibacterial activities, suggesting that it can protect cells from oxidative damage, reduce inflammation, and inhibit bacterial growth . Its antitumor activity indicates that it can inhibit the growth and spread of tumor cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could potentially affect the stability, efficacy, and action of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Geranylconiferyl alcohol can be synthesized through biocatalytic production directly from lignocellulosic biomass. This method involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid using enzymes such as feruloyl esterase, carboxylic acid reductase, and aldo-keto reductase. This process achieves efficient conversion of ferulic acid to conifegrol under ambient, low-energy reaction conditions .
Industrial Production Methods
The industrial production of conifegrol involves the use of plant biomass-derived feedstocks. The biocatalytic route is preferred due to its sustainability and efficiency. This method minimizes environmental waste and adds value to agro-industrial residues .
Chemical Reactions Analysis
Types of Reactions
O-Geranylconiferyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other valuable chemicals.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of conifegrol can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving conifegrol often use halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions include pinoresinol, sesamin, and other bioactive compounds .
Scientific Research Applications
O-Geranylconiferyl alcohol has a wide range of scientific research applications:
Biology: this compound is studied for its role in plant cell wall structure and its potential antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its hypoglycemic effects.
Industry: This compound is used in the production of fine chemicals and biofuels from renewable biomass.
Comparison with Similar Compounds
O-Geranylconiferyl alcohol is similar to other phenylpropanoid compounds such as coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. conifegrol is unique due to its geranyl side chain, which imparts distinct chemical properties and biological activities . These similar compounds are also involved in the biosynthesis of lignins and lignans and share common biosynthetic pathways .
Similar Compounds
- Coniferyl alcohol
- Sinapyl alcohol
- p-Coumaryl alcohol
This compound’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXYSRVSXKEES-YIERNNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347685 | |
Record name | O-Geranylconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129350-09-0 | |
Record name | O-Geranylconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Geranylconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129350-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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